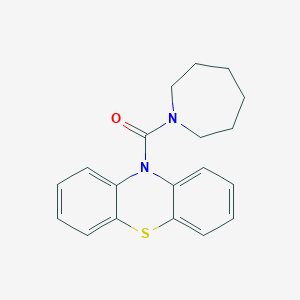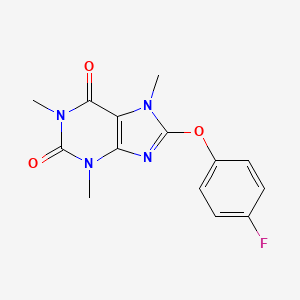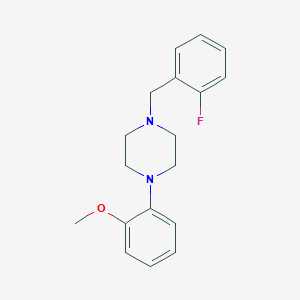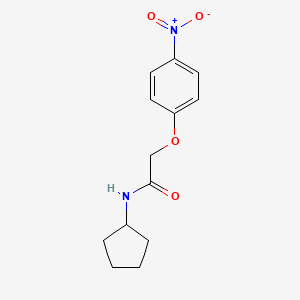![molecular formula C17H19NO3 B5565493 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)
3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of oxime derivatives, such as 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime, involves the protection of hydroxyl groups and the formation of oxime esters through esterification processes. For instance, the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes using various protecting groups achieves yields between 67-75% (Plourde & Spaetzel, 2002). Additionally, visible-light-catalyzed synthesis techniques enable the synthesis of diverse benzoxazine derivatives, highlighting advancements in oxime synthesis under mild conditions (Qi et al., 2023).
Molecular Structure Analysis The molecular structure of related compounds has been extensively characterized using various spectroscopic techniques, including IR, NMR, and X-ray analysis. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined through X-ray analysis, providing insights into the orthorhombic crystal structure (Özay et al., 2013).
Chemical Reactions and Properties Chemical properties of similar oxime compounds include their reactivity in various chemical reactions, such as oxidative debenzylation, which indicates the functional group transformations these compounds can undergo. For instance, oxidative debenzylation studies on methoxy-α-methylbenzyl esters reveal the potential of these groups in chemical synthesis and the formation of new compounds through selective oxidation processes (Yoo et al., 1990).
Physical Properties Analysis The physical properties of oxime derivatives, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments and applications. Studies on compounds such as 4-methoxy-benzaldehyde oxime and its derivatives provide valuable data on their conformational, spectroscopic, and optical properties, contributing to the comprehensive understanding of these compounds (Kaya et al., 2018).
Chemical Properties Analysis The chemical properties of oxime compounds, including their reactivity and stability, are influenced by their molecular structure and substituents. For example, the study on the effect of structure in benzaldehyde oximes on aldehyde and nitrile formation under photoinduced electron-transfer conditions highlights the influence of molecular configuration on chemical behavior and product formation (de Lijser et al., 2006).
Applications De Recherche Scientifique
Photocatalytic Oxidation and Environmental Applications
One area of application for compounds similar to 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime involves photocatalytic oxidation processes. A study by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol and others, into corresponding aldehydes using a TiO2 photocatalyst under an O2 atmosphere. This process showed high conversion and selectivity, pointing towards potential environmental applications, such as the degradation of pollutants or the synthesis of fine chemicals through green chemistry approaches (Higashimoto et al., 2009).
Antimicrobial Applications
Ahluwalia et al. (2017) synthesized a series of oxime esters by esterification of 3-ethoxy-4-benzaldehyde oxime with acid chlorides. These compounds were evaluated for their in vitro antifungal and antibacterial activities against pathogenic fungi and bacterial strains, respectively. The study found that compounds with medium-length alkyl chains exhibited greater activity, suggesting potential applications of similar compounds in developing new antimicrobial agents (Ahluwalia et al., 2017).
Material Science and Optical Applications
Abdullmajed et al. (2021) investigated two Schiff base compounds derived from ethyl-4-amino benzoate for their nonlinear optical properties. These compounds demonstrated significant nonlinear refractive indices and optical limiting properties, making them candidates for applications in optical devices and materials science (Abdullmajed et al., 2021).
Synthetic Chemistry and Catalysis
The catalytic properties of similar compounds have been explored in the context of alcohol oxidation. S. Hazra et al. (2015) utilized sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in the oxidation of alcohols, demonstrating the potential use of related compounds in catalysis and synthetic chemistry (Hazra et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-20-17-10-15(11-18-19)8-9-16(17)21-12-14-6-4-13(2)5-7-14/h4-11,19H,3,12H2,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXAVVYGYBRFH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)
![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)
![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)
![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)


![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)
![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)